NH-bis(m-PEG8)
CAS No.: 2055013-64-2
Cat. No.: VC0537109
Molecular Formula: C34H71NO16
Molecular Weight: 749.93
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2055013-64-2 |
---|---|
Molecular Formula | C34H71NO16 |
Molecular Weight | 749.93 |
IUPAC Name | 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]ethanamine |
Standard InChI | InChI=1S/C34H71NO16/c1-36-7-9-40-15-17-44-23-25-48-31-33-50-29-27-46-21-19-42-13-11-38-5-3-35-4-6-39-12-14-43-20-22-47-28-30-51-34-32-49-26-24-45-18-16-41-10-8-37-2/h35H,3-34H2,1-2H3 |
Standard InChI Key | MNMWPNXARNOFIU-UHFFFAOYSA-N |
SMILES | COCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOC |
Appearance | Solid powder |
Introduction
Chemical Identity and Properties
NH-bis(m-PEG8) is characterized by specific chemical and physical properties that make it valuable in bioconjugation chemistry and PROTAC development. The compound features a secondary amine connecting two polyethylene glycol chains, each consisting of 8 ethylene glycol units.
Basic Information
The compound NH-bis(m-PEG8) has the following fundamental properties:
Property | Value |
---|---|
CAS Number | 2055013-64-2 |
Molecular Formula | C34H71NO16 |
Molecular Weight | 749.92 g/mol |
IUPAC Name | 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]ethanamine |
SMILES | COCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOC |
InChI Key | MNMWPNXARNOFIU-UHFFFAOYSA-N |
NH-bis(m-PEG8) possesses a flexible structure due to its PEG chains, which contributes to its solubility in both aqueous and organic solvents . This amphiphilic character makes it particularly useful in biological applications where compatibility with both hydrophilic and hydrophobic environments is essential.
Structural Features
The molecule contains a secondary amine (-NH-) that connects two methoxy-terminated polyethylene glycol chains. Each PEG chain consists of 8 repeating ethylene glycol units, providing the molecule with:
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Flexibility through the PEG backbone
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Hydrophilicity due to the multiple ether linkages
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Reactivity through the secondary amine group
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Terminal methoxy groups that cap the PEG chains
This structural arrangement allows NH-bis(m-PEG8) to serve as an effective linker in bioconjugation chemistry and PROTAC development, providing both the necessary spacing and flexibility for optimal protein interactions .
Synthesis and Production Methods
The synthesis of NH-bis(m-PEG8) typically involves controlled chemical reactions designed to connect PEG chains through a secondary amine linkage.
Laboratory-Scale Synthesis
Laboratory synthesis of NH-bis(m-PEG8) generally follows these key steps:
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Activation of PEG chains using reagents such as N-hydroxysuccinimide (NHS) esters
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Introduction of a secondary amine through coupling reactions
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Purification using chromatographic techniques
The synthesis requires precise control of reaction conditions, including temperature, solvent system, and stoichiometry to ensure high purity and yield.
Industrial Production
For commercial applications, NH-bis(m-PEG8) is manufactured using optimized processes that prioritize scalability, reproducibility, and cost-effectiveness. Industrial production typically employs:
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Automated reaction systems with precise temperature and pressure control
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Continuous flow processes for enhanced efficiency
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Robust purification protocols to ensure >96% purity
These industrial-scale processes ensure the consistent production of high-quality NH-bis(m-PEG8) suitable for research and development applications in pharmaceutical and biotechnology industries.
Mechanism of Action in PROTAC Development
NH-bis(m-PEG8) serves as a crucial linker component in PROTACs, which are bifunctional molecules designed to selectively degrade target proteins.
PROTAC Working Principle
PROTACs contain three essential components:
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A binding moiety for the target protein
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A binding moiety for an E3 ubiquitin ligase
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A linker (such as NH-bis(m-PEG8)) connecting these two binding domains
The NH-bis(m-PEG8) linker enables PROTACs to simultaneously engage both the target protein and the E3 ubiquitin ligase, bringing them into spatial proximity. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome .
Importance of Linker Properties
The effectiveness of PROTACs heavily depends on the properties of the linker connecting the two binding domains. NH-bis(m-PEG8) contributes to PROTAC functionality through:
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Optimal Length: The 8 PEG units provide sufficient distance between binding domains to allow proper spatial orientation
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Flexibility: The PEG backbone allows conformational adaptability to optimize protein-protein interactions
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Hydrophilicity: Enhances solubility of the PROTAC molecule in biological systems
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Chemical Stability: Resists degradation in biological environments
Research has demonstrated that the length and composition of PEG linkers significantly impact PROTAC efficacy, with NH-bis(m-PEG8) offering a balanced combination of properties for many applications .
Applications in Research and Drug Development
NH-bis(m-PEG8) has found extensive applications in various scientific and pharmaceutical research areas, particularly in targeted protein degradation approaches.
PROTAC Development
The primary application of NH-bis(m-PEG8) is in the synthesis of PROTACs for targeted protein degradation. These PROTACs have been developed to target various proteins, including:
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Oncogenic proteins in cancer research
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Kinases involved in cellular signaling pathways
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Transcription factors and nuclear receptors
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Proteins previously considered "undruggable" by conventional approaches
The versatility of NH-bis(m-PEG8) as a linker has enabled researchers to develop PROTACs with varying properties and specificities, expanding the repertoire of potential therapeutic targets.
Bioconjugation Chemistry
Beyond PROTAC development, NH-bis(m-PEG8) serves as a valuable tool in bioconjugation chemistry for:
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Creating antibody-drug conjugates
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Developing targeted imaging agents
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Modifying proteins and peptides to enhance stability and solubility
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Generating multifunctional biomolecules for research and therapeutic applications
The secondary amine in NH-bis(m-PEG8) provides a reactive site for conjugation with carboxylic acids, aldehydes, or other electrophilic groups, enabling diverse chemical modifications.
Comparative Analysis with Related Compounds
Understanding how NH-bis(m-PEG8) compares to similar compounds provides valuable insights into its unique properties and applications.
Comparison with Other PEG-Based Linkers
The following table compares NH-bis(m-PEG8) with related PEG-based compounds:
Compound | Key Features | Primary Applications |
---|---|---|
NH-bis(m-PEG8) | Secondary amine linking two PEG8 chains | PROTAC development, bioconjugation |
NH-bis(PEG8-azide) | Terminal azide groups for click chemistry | Click chemistry reactions with terminal alkynes or strained cyclooctynes |
NH-bis(PEG8-Acid) | Terminal carboxylic acid groups | Direct coupling with amine-containing molecules |
Boc-NH-PEG8 | Protected amine group | Selective reaction chemistry |
Each of these compounds offers distinct functional groups and reactivity profiles, making them suitable for specific applications in chemical biology and drug development .
Structure-Activity Relationships
The length of the PEG chain significantly impacts the performance of PEG-based linkers in PROTAC development:
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Shorter PEG chains (e.g., PEG4): Provide less flexibility but may enhance cellular permeability
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Medium-length PEG chains (e.g., PEG8, like NH-bis(m-PEG8)): Offer balanced properties for most applications
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Longer PEG chains (e.g., PEG12): Provide greater flexibility but may reduce cellular permeability
Studies have shown that NH-bis(m-PEG8) represents an optimal balance between flexibility, solubility, and bioavailability for many PROTAC applications.
Research Findings and Recent Developments
Scientific investigation of NH-bis(m-PEG8) has yielded important insights into its properties and applications in various research contexts.
Key Research Findings
Recent studies involving NH-bis(m-PEG8) have demonstrated:
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The critical role of linker length and composition in determining PROTAC efficacy
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The impact of NH-bis(m-PEG8) on the pharmacokinetic properties of conjugated molecules
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The stability of NH-bis(m-PEG8)-containing compounds in biological systems
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The structure-activity relationships between different PEG-based linkers and their performance in protein degradation assays
These findings have contributed to the rational design of improved PROTACs and other bioconjugates utilizing NH-bis(m-PEG8) as a linker component.
Novel Applications
Emerging applications of NH-bis(m-PEG8) include:
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Development of stapled peptide-based PROTACs (StIP-TACs) for targeting protein kinases
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Creation of dual-targeting PROTACs that engage multiple protein targets simultaneously
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Design of stimulus-responsive PROTACs that activate under specific conditions
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Integration into nanomedicine platforms for targeted drug delivery
These innovative approaches expand the utility of NH-bis(m-PEG8) beyond traditional PROTAC applications, opening new avenues for research and therapeutic development.
Future Perspectives and Research Directions
The continued investigation of NH-bis(m-PEG8) and its applications holds promise for several emerging research areas.
Emerging Applications
Future directions for NH-bis(m-PEG8) research include:
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Development of NH-bis(m-PEG8)-based linkers with stimuli-responsive properties
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Exploration of alternative conjugation chemistries for enhanced selectivity
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Integration of NH-bis(m-PEG8) into multifunctional therapeutic platforms
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Application in targeted delivery of genetic materials and biologics
These emerging applications could expand the utility of NH-bis(m-PEG8) in both research and clinical contexts.
Challenges and Opportunities
Despite its versatility, several challenges remain in the application of NH-bis(m-PEG8):
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Optimization of linker properties for specific protein targets
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Enhancing cellular permeability of NH-bis(m-PEG8)-containing conjugates
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Developing predictive models for rational linker design
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Scaling up production for potential clinical applications
Addressing these challenges presents opportunities for innovation in chemical biology and drug development, potentially leading to novel therapeutic approaches for previously untreatable conditions.
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